molecular formula C17H17ClN2OS B11569458 2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B11569458
M. Wt: 332.8 g/mol
InChI Key: PUGTXTOXWGPIBZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a hexahydrobenzothieno ring system in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzyl chloride with a suitable thiourea derivative, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H17ClN2OS/c1-9-6-7-11-13(8-9)22-17-14(11)16(21)19-15(20-17)10-4-2-3-5-12(10)18/h2-5,9,15,20H,6-8H2,1H3,(H,19,21)

InChI Key

PUGTXTOXWGPIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4Cl

Origin of Product

United States

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